molecular formula C11H13BrClN3 B1653040 [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1707580-62-8

[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B1653040
CAS No.: 1707580-62-8
M. Wt: 302.60
InChI Key: GIRHPKIZJSIHNU-UHFFFAOYSA-N
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Description

[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H12BrN3.ClH and a molecular weight of 302.6 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an imidazole ring, which is further connected to a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromobenzyl group and imidazole ring play crucial roles in binding to these targets, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar compounds to [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride include:

    1-(3-Bromobenzyl)-1H-imidazole: Lacks the methanamine group but shares the bromobenzyl and imidazole structure.

    1-(3-Bromophenyl)-1H-imidazole: Similar structure with a bromophenyl group instead of bromobenzyl.

    1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: Differing in the position of the methanamine group on the imidazole ring.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[3-[(3-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRHPKIZJSIHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707580-62-8
Record name 1H-Imidazole-5-methanamine, 1-[(3-bromophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707580-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

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